molecular formula C9H13BFNO2S B6273390 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2223055-95-4

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B6273390
CAS No.: 2223055-95-4
M. Wt: 229.1
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Description

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that belongs to the class of boronic acid derivatives. These compounds are significant in organic synthesis due to their unique structure and reactivity. The presence of both fluorine and boron atoms in the molecule imparts unique chemical properties, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then reacted with a boronic acid derivative to yield the final product . The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with carbon atoms, while the boronic acid moiety allows for interactions with various enzymes and proteins. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole apart is its thiazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .

Properties

CAS No.

2223055-95-4

Molecular Formula

C9H13BFNO2S

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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